molecular formula C20H21N3O2 B7548686 N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

Cat. No. B7548686
M. Wt: 335.4 g/mol
InChI Key: PCHYQVSAYJAMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide, also known as EMA401, is a small molecule drug that has been extensively researched for its potential therapeutic applications. EMA401 is a highly selective and potent antagonist of the angiotensin II type 1 receptor (AT1R), which plays a crucial role in the regulation of blood pressure and cardiovascular function.

Scientific Research Applications

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been extensively researched for its potential therapeutic applications in various medical conditions, including chronic pain, neuropathic pain, and other inflammatory disorders. It has been shown to selectively block the AT1R, which is known to play a role in the development and maintenance of chronic pain. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been found to be effective in reducing pain in preclinical models of neuropathic pain and has shown promising results in clinical trials.

Mechanism of Action

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide works by selectively blocking the AT1R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. By blocking the AT1R, N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide reduces the activation of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has also been shown to reduce the release of pro-inflammatory cytokines, which play a role in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which play a role in the development and maintenance of chronic pain. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has also been shown to reduce the activation of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. In preclinical models of neuropathic pain, N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been found to reduce pain behaviors and increase pain thresholds.

Advantages and Limitations for Lab Experiments

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has a number of advantages for use in scientific research applications. It is a highly selective and potent antagonist of the AT1R, making it suitable for use in studying the role of the renin-angiotensin-aldosterone system in various medical conditions. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has also been shown to have a good safety profile in clinical trials. However, there are some limitations to the use of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide in lab experiments. It is a small molecule drug that may have limited bioavailability and may require specialized delivery methods to be effective.

Future Directions

There are a number of future directions for research on N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide. One area of research is the potential use of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide in the treatment of other medical conditions, such as hypertension and heart failure. Another area of research is the development of new delivery methods for N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide, such as nanoparticle-based drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide and its potential interactions with other drugs.

Synthesis Methods

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the condensation of 3-ethyl-8-methyl-3,4-dihydro-2-quinazolinone with 2-bromoethylbenzamide. The resulting intermediate is then subjected to a series of reactions that yield the final product, N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide. The synthesis of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been optimized to ensure high purity and yield, making it suitable for use in scientific research applications.

properties

IUPAC Name

N-[2-(3-ethyl-8-methyl-4-oxoquinazolin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-23-17(12-13-21-19(24)15-9-5-4-6-10-15)22-18-14(2)8-7-11-16(18)20(23)25/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHYQVSAYJAMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C=CC=C2C1=O)C)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.